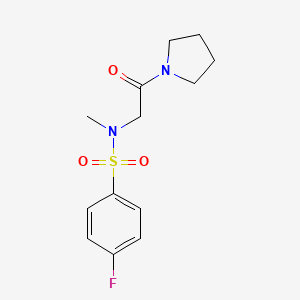
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide, also known as FMePyS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMePyS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. The sulfonamide group of this compound is known to act as a zinc-binding group, which is essential for the inhibition of metalloproteinases. Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in both in vitro and in vivo studies. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Additionally, it has been reported to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research and development of 4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide. One potential direction is to investigate its efficacy and safety in animal models of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the optimization of its synthesis method and the development of more efficient and cost-effective methods for its analysis are also important future directions. Overall, this compound has the potential to be developed as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
合成法
The synthesis method of 4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide involves the reaction of 4-fluoro-N-methylbenzenesulfonamide with pyrrolidine-2,5-dione in the presence of a suitable solvent and catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield this compound as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound in large quantities with high yield and purity, making it suitable for further research and development.
科学的研究の応用
4-Fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has shown promising results in various scientific research applications, particularly in the field of drug discovery. It has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. These enzymes are known to play crucial roles in the pathogenesis of various diseases, such as cancer, inflammation, and neurological disorders. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of these diseases.
特性
IUPAC Name |
4-fluoro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-15(10-13(17)16-8-2-3-9-16)20(18,19)12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSASNOJSCAIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
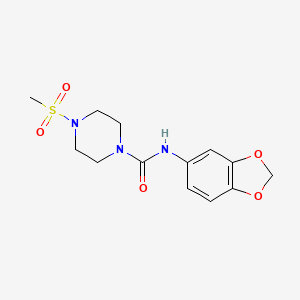
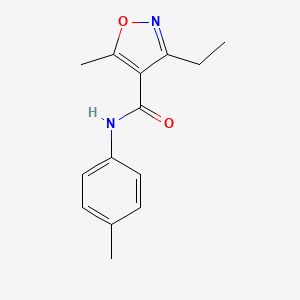
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
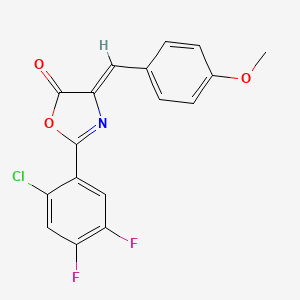
![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
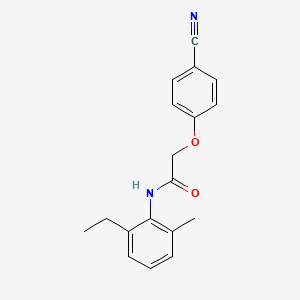

![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)

![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)